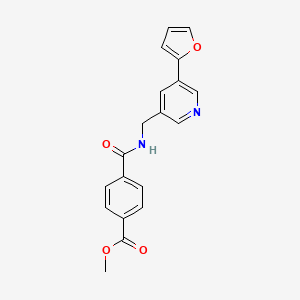

Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

CAS No.: 2034536-33-7

Cat. No.: VC6321880

Molecular Formula: C19H16N2O4

Molecular Weight: 336.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034536-33-7 |

|---|---|

| Molecular Formula | C19H16N2O4 |

| Molecular Weight | 336.347 |

| IUPAC Name | methyl 4-[[5-(furan-2-yl)pyridin-3-yl]methylcarbamoyl]benzoate |

| Standard InChI | InChI=1S/C19H16N2O4/c1-24-19(23)15-6-4-14(5-7-15)18(22)21-11-13-9-16(12-20-10-13)17-3-2-8-25-17/h2-10,12H,11H2,1H3,(H,21,22) |

| Standard InChI Key | HWTZJIPZLYIRDS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |

Introduction

Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is an organic compound with a complex molecular structure, featuring a benzoate core linked to a pyridine ring substituted with a furan moiety. This compound is identified by its CAS number, 2034536-33-7, and has a molecular weight of 336.3 g/mol. The molecular formula is C19H16N2O4 .

Synthesis and Preparation

The synthesis of Methyl 4-(((5-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. While specific synthesis routes for this compound are not widely documented, similar compounds often utilize methods like the Suzuki-Miyaura coupling reaction for cross-coupling reactions under palladium catalysis.

Chemical Reactions and Transformations

This compound can undergo various chemical reactions, including:

-

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using reagents like potassium permanganate.

-

Reduction: The carbamate or ester groups could potentially be reduced, though specific conditions for this compound are not detailed.

-

Substitution: The benzamide core may undergo electrophilic substitution reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume